molecular formula C20H25NO6 B11146532 N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine

Cat. No.: B11146532
M. Wt: 375.4 g/mol
InChI Key: CTDJCYDSJKIMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine is a synthetic compound that belongs to the class of coumarin derivatives.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

2-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoylamino]hexanoic acid

InChI

InChI=1S/C20H25NO6/c1-4-6-7-16(20(24)25)21-19(23)12(3)26-14-8-9-15-13(5-2)10-18(22)27-17(15)11-14/h8-12,16H,4-7H2,1-3H3,(H,21,23)(H,24,25)

InChI Key

CTDJCYDSJKIMLD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine typically involves the esterification of a biopolymer with 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. The carboxylic acid is activated using N,N’-carbonyldiimidazole, followed by modification with a cationic carboxylic acid . The product is then precipitated, washed, and recrystallized to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different coumarin derivatives, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to bind to specific enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine is unique due to its specific structure, which imparts distinct biological and chemical properties. Its combination of the coumarin moiety with norleucine makes it a valuable compound for various applications .

Biological Activity

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine is a synthetic compound that integrates features of both a chromenone and an amino acid, specifically norleucine. Its structural complexity allows for diverse biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO4, with a molecular weight of approximately 281.30 g/mol. The compound features a chromenone moiety that is known for its biological activity, particularly in the context of cancer research and antimicrobial properties.

Anticancer Properties

Research indicates that compounds with chromenone structures exhibit significant anticancer activities. For instance, related chromenone derivatives have shown potent inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values for these compounds often range in the low micromolar concentrations, suggesting strong potential for therapeutic applications.

CompoundCell LineIC50 (µM)
Chromenone Derivative AMCF-70.47
Chromenone Derivative BHCT1169.54

These findings suggest that this compound may similarly exhibit significant anticancer activity, warranting further investigation into its mechanisms of action.

Antimicrobial Activity

In addition to its anticancer potential, this compound may possess antimicrobial properties. Studies on structurally related compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Chromenone Derivative CS. aureus62.5 µg/mL
Chromenone Derivative DE. coli100 µg/mL

These results imply that N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yloxy]propanoyl}norleucine could be effective against bacterial infections, further supporting its exploration as a therapeutic agent.

The biological effects of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yloxy]propanoyl}norleucine are hypothesized to involve interactions with specific molecular targets within cells. Chromenones are known to act as substrates or inhibitors for various enzymes, including those involved in DNA replication and repair processes.

Case Studies

  • Study on Anticancer Activity : A study evaluated the efficacy of several chromenone derivatives against MCF-7 cells, revealing that modifications to the chromenone structure significantly impacted biological activity. This highlights the importance of structural elements in determining the therapeutic potential of compounds like N-{2-[...]}norleucine.
  • Antimicrobial Evaluation : Another research focused on the antimicrobial properties of various coumarin derivatives found that certain modifications enhanced antibacterial activity against resistant strains of bacteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.